

Synthesis and Characterization of N-(Phenylacetyl)benzamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(Phenylacetyl)benzamide

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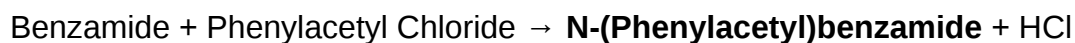
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-(Phenylacetyl)benzamide**, a molecule of interest in medicinal chemistry and organic synthesis. This document details a probable synthetic route, experimental protocols, and expected characterization data based on analogous chemical transformations and spectral data of related compounds.

Synthesis

The synthesis of **N-(Phenylacetyl)benzamide** can be achieved via a nucleophilic acyl substitution reaction, specifically an acylation of benzamide with phenylacetyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct.

A plausible reaction scheme is as follows:



An alternative approach involves the coupling of phenylacetic acid and benzamide using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl).^[1]

Experimental Protocol: Acylation of Benzamide

This protocol is adapted from established methods for the synthesis of N-substituted benzamides.^{[2][3]}

Materials:

- Benzamide
- Phenylacetyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Distilled water
- Anhydrous sodium sulfate (Na₂SO₄)
- Magnetic stirrer and stir bar
- Separatory funnel
- Round-bottom flask
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve benzamide (1.0 eq) in dichloromethane.
- Cool the solution in an ice bath and add 10% aqueous sodium hydroxide solution (2.0 eq).
- While stirring vigorously, slowly add phenylacetyl chloride (1.1 eq) dropwise to the mixture.
- Allow the reaction to stir at room temperature for 2-3 hours.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **N-(Phenylacetyl)benzamide**.

Characterization

The structure and purity of the synthesized **N-(Phenylacetyl)benzamide** would be confirmed using various spectroscopic and physical methods. The expected data presented below are based on the analysis of structurally similar compounds.

Physical Properties

Property	Expected Value
Molecular Formula	C ₁₅ H ₁₃ NO ₂
Molecular Weight	239.27 g/mol
Appearance	White to off-white solid
Melting Point	Expected to be in the range of 150-180 °C (by analogy to similar amides)
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.

Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amide functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch	3300 - 3100 (broad)
C=O Stretch (Amide I)	1700 - 1650 (strong)
C=O Stretch (Amide I)	1680 - 1630 (strong)
N-H Bend (Amide II)	1570 - 1515
C-N Stretch	1300 - 1200
Aromatic C-H Stretch	3100 - 3000
Aromatic C=C Stretch	1600 - 1450

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit the following signals:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 9.0 - 10.0	singlet	1H	Amide N-H
~ 7.2 - 8.0	multiplet	10H	Aromatic protons (from benzoyl and phenylacetyl groups)
~ 3.8 - 4.2	singlet	2H	Methylene protons (-CH ₂ -)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show the following key resonances:

Chemical Shift (δ , ppm)	Assignment
~ 170 - 175	Carbonyl carbon (phenylacetyl group)
~ 165 - 170	Carbonyl carbon (benzoyl group)
~ 125 - 140	Aromatic carbons
~ 40 - 45	Methylene carbon (-CH ₂ -)

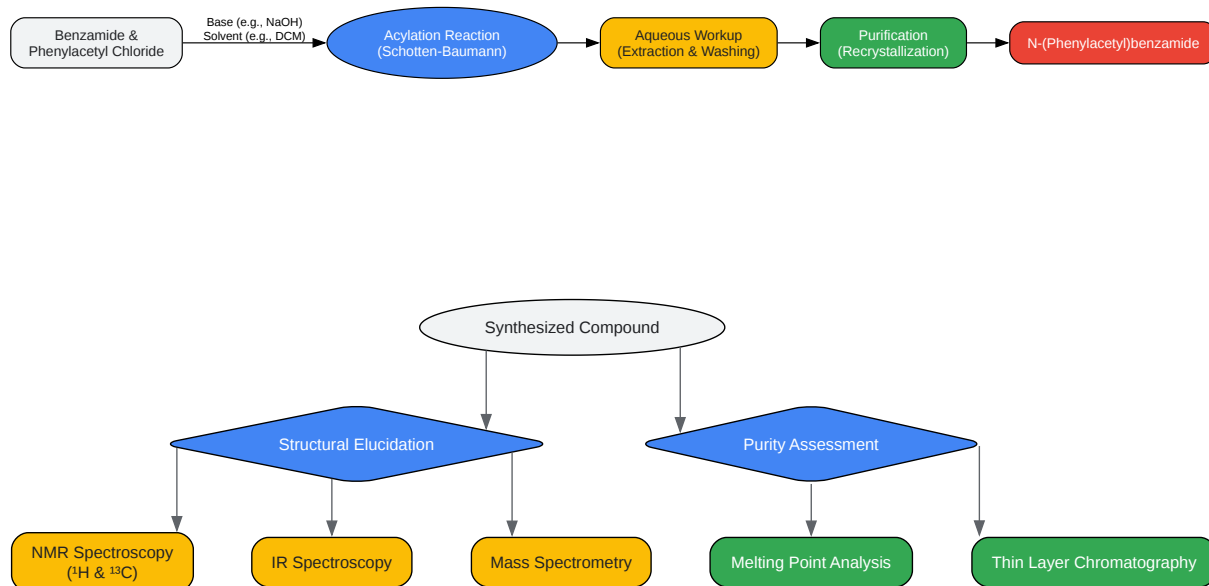
2.2.3. Mass Spectrometry (MS)

The mass spectrum, particularly using a soft ionization technique like Electrospray Ionization (ESI), is expected to show the molecular ion peak.

m/z Value (Expected)	Assignment
~ 240.10	[M+H] ⁺ (Protonated molecule)
~ 262.08	[M+Na] ⁺ (Sodium adduct)

Visualizations

Synthesis Workflow



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